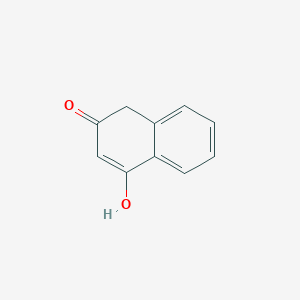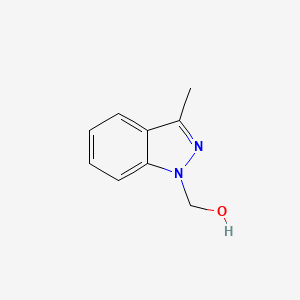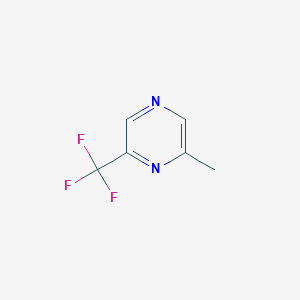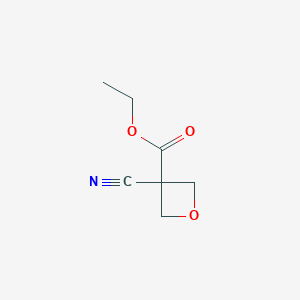
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a chloro group at the 4th position, an oxo group at the 6th position, and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chlorination of 6-oxo-1H-pyrimidine-5-carbaldehyde using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-methanol.
Oxidation: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid.
Scientific Research Applications
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
- 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid
- 4-chloro-6-oxo-1H-pyrimidine-5-methanol
- 6-oxo-1H-pyrimidine-5-carbaldehyde
Comparison: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which allows for diverse chemical reactivity. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities.
Properties
Molecular Formula |
C5H3ClN2O2 |
|---|---|
Molecular Weight |
158.54 g/mol |
IUPAC Name |
4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H,7,8,10) |
InChI Key |
MGGKMMSGRBFGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)






![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)

